molecular formula C₁₀H₁₂FN₃O₆ B1148237 T-705 Ribofuranose CAS No. 356782-88-2

T-705 Ribofuranose

Cat. No.: B1148237
CAS No.: 356782-88-2
M. Wt: 289.22
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

T-705 Ribofuranose is a ribosylated intermediate in the metabolic pathway of Favipiravir (T-705), a broad-spectrum antiviral agent . Within cells, the active form is T-705 ribofuranosyl-5'-triphosphate (T-705 RTP), which is selectively recognized by the RNA-dependent RNA polymerase (RdRp) of influenza virus and other RNA viruses . T-705 RTP functions as a purine nucleotide analog, competitively inhibiting the incorporation of natural adenosine and guanosine triphosphates during viral RNA synthesis . Primer extension analyses demonstrate that incorporation of a single molecule of T-705 RTP into the nascent RNA strand inhibits subsequent extension, while consecutive incorporations can lead to complete chain termination . This mechanism, which can induce lethal mutagenesis in the viral genome, is effective against a wide range of influenza viruses, including strains resistant to neuraminidase inhibitors and M2 channel blockers . The unique mechanism of action and broad-spectrum activity make this compound and its metabolites valuable tools for virology research, particularly in the study of viral polymerase function and the development of novel antiviral agents . This product is intended for research purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-fluoro-3-oxopyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN3O6/c11-4-1-14(9(19)5(13-4)8(12)18)10-7(17)6(16)3(2-15)20-10/h1,3,6-7,10,15-17H,2H2,(H2,12,18)/t3-,6-,7-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKZVKGXWHGKNSF-KAFVXXCXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=O)N1C2C(C(C(O2)CO)O)O)C(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(N=C(C(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular and Cellular Mechanisms of Antiviral Action

Intracellular Metabolic Activation Pathway

T-705 is a prodrug, meaning it is administered in an inactive form and must be converted into its biologically active state by the host cell's enzymatic machinery. rsc.orgrsc.org This activation process involves a multi-step phosphorylation cascade.

Phosphoribosylation to Ribofuranosyl-5′-Monophosphate (RMP)

The initial step in the activation of T-705 is its conversion to T-705 ribofuranosyl-5′-monophosphate (T-705RMP). rsc.orgactanaturae.ru This reaction, known as phosphoribosylation, is catalyzed by the cellular enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT). actanaturae.ruactanaturae.ru This enzymatic step effectively transforms the T-705 nucleobase into a nucleotide analog. rsc.orgrsc.org In this process, the ribose-5-phosphate (B1218738) group is transferred from 5-phosphoribosyl-1-pyrophosphate (PRPP) to the T-705 molecule. researchgate.net

Sequential Phosphorylation to Ribofuranosyl-5′-Triphosphate (RTP) as the Active Form

Following its conversion to the monophosphate form, T-705RMP undergoes two subsequent phosphorylation steps to become T-705 ribofuranosyl-5′-triphosphate (T-705RTP). ebi.ac.ukasm.orgresearchgate.net These sequential phosphorylations are carried out by cellular kinases, which add two more phosphate (B84403) groups to the molecule. actanaturae.ruactanaturae.ru The resulting triphosphate, T-705RTP, is the active form of the drug that directly interacts with and inhibits the viral RdRp. ebi.ac.ukasm.orgresearchgate.netasm.orgmedchemexpress.comnih.govmdpi.com This active metabolite was detected in Madin-Darby canine kidney (MDCK) cells that had been treated with T-705. asm.orgjst.go.jp

Cell-Line Dependent Activation and Metabolic Bottlenecks in Activation Pathways

The efficiency of T-705's metabolic activation can vary significantly between different types of cells. kuleuven.benih.gov Studies have shown that the conversion of T-705 to its active RTP form is cell-line dependent. For example, in MDCK cells, the levels of T-705RTP were found to be markedly lower than those of its non-fluorinated analogue, T-1105-RTP. nih.gov Conversely, the opposite was observed in A549, Vero, and HEK293T cells. nih.gov

This variability can be attributed to metabolic bottlenecks in the activation pathway. researchgate.netnih.gov In some cell lines, there is an inefficient conversion of the monophosphate (RMP) form to the diphosphate (B83284) form, which hinders the production of the active triphosphate (RTP). actanaturae.runih.gov For instance, in A549, Vero, and HEK293T cells, the activation of T-1105 was hampered by this inefficient conversion step. actanaturae.ru Furthermore, a parallel metabolic pathway has been identified where T-705RMP can be converted to a nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) analogue by the enzyme nicotinamide mononucleotide adenylyltransferase (NMNAT), which could divert the substrate from the primary activation pathway. actanaturae.ruactanaturae.ru These findings highlight that the antiviral efficacy of T-705 can be influenced by the specific metabolic environment of the host cell. kuleuven.be

Interaction with Viral RNA-Dependent RNA Polymerase (RdRp)

The active form of T-705, T-705RTP, directly targets the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for the transcription and replication of the viral genome. nih.govresearchgate.netasm.org

Competitive Inhibition of Viral RdRp Substrate Binding

T-705RTP acts as a competitive inhibitor of the viral RdRp. asm.orgresearchgate.netasm.org This means that it competes with the natural nucleotide substrates that the polymerase uses to build new viral RNA strands. nih.gov Enzyme kinetic analyses have demonstrated that T-705RTP competitively inhibits the incorporation of ATP and GTP. researchgate.netnih.gov The inhibitory effects of T-705RTP on influenza virus RdRp are influenced by the concentration of natural nucleotides. nih.gov The IC50 value, which represents the concentration of an inhibitor required to reduce the activity of an enzyme by half, for T-705RTP against influenza viral RdRP is 0.341μM. nih.gov In contrast, it does not significantly inhibit human DNA polymerase α, β, or γ, or human RNA polymerase II, highlighting its selectivity for the viral enzyme. nih.gov

Purine (B94841) Nucleoside Mimicry (GTP and ATP Analog)

The basis for the competitive inhibition lies in the ability of T-705RTP to mimic natural purine nucleosides, specifically guanosine (B1672433) triphosphate (GTP) and adenosine (B11128) triphosphate (ATP). ebi.ac.ukasm.orgresearchgate.netmdpi.com The viral RdRp mistakenly recognizes T-705RTP as a legitimate purine nucleotide and attempts to incorporate it into the growing RNA chain. nih.govresearchgate.netplos.org This mimicry is supported by evidence showing that the antiviral activity of T-705 is reduced by the addition of purines and their nucleosides, but not pyrimidines. asm.orgasm.org Enzyme kinetic studies have confirmed that T-705RTP competitively inhibits the incorporation of both ATP and GTP. researchgate.netnih.govplos.org This ambiguous base-pairing property, where it can be recognized as both an adenosine and a guanosine analog, is a key feature of its mechanism of action. plos.org

Interactive Data Tables

Table 1: Cell-Line Dependent Activation of T-705 and T-1105

Cell LineRelative RTP Levels (T-705 vs. T-1105)Antiviral PotencyMetabolic Bottleneck
MDCK T-705-RTP < T-1105-RTP nih.govT-1105 more potent nih.govEfficient conversion
A549 T-705-RTP > T-1105-RTP nih.govT-705 more potent nih.govInefficient T-1105-RMP to RDP conversion actanaturae.ru
Vero T-705-RTP > T-1105-RTP nih.govT-705 more potent nih.govInefficient T-1105-RMP to RDP conversion actanaturae.ru
HEK293T T-705-RTP > T-1105-RTP nih.govT-705 more potent nih.govInefficient T-1105-RMP to RDP conversion actanaturae.ru

Table 2: Inhibition of Viral RdRp by T-705RTP

ParameterObservationReference
Mechanism Competitive Inhibition asm.orgresearchgate.netasm.org
Competes with ATP and GTP researchgate.netnih.govplos.org
IC50 (Influenza RdRp) 0.341 μM nih.gov
Selectivity High for viral RdRp over human polymerases nih.gov

Molecular Interactions at the Catalytic Site of RdRp

The active form of T-705, T-705-RTP, functions as a pseudo-nucleotide that competitively inhibits the viral RdRp. plos.org It is recognized by the viral polymerase as a purine nucleotide, specifically mimicking guanine (B1146940) and adenine. plos.orgnih.gov This mimicry allows it to bind to the catalytic site of the RdRp enzyme. pnas.orgbiorxiv.org

Structural studies of the SARS-CoV-2 RdRp in complex with T-705-RTP have revealed an unusual, non-productive binding mode. pnas.orgbiorxiv.org In this conformation, the part of the T-705-RTP molecule that should form a covalent bond with the growing RNA chain is not correctly positioned, which helps to explain its low rate of incorporation. pnas.org This binding still allows it to act as a competitive inhibitor against natural nucleotides like GTP. The interaction of T-705-RTP with the RdRp can slow down RNA synthesis and lead to nonobligate chain termination. pnas.orgbiorxiv.org For influenza virus, T-705-RTP has been shown to competitively inhibit the incorporation of ATP and GTP. nih.gov

Table 1: Molecular Interactions of T-705-RTP with Viral RdRp

Interaction Type Description Consequence
Binding to Catalytic Site T-705-RTP binds to the active site of the viral RdRp. pnas.orgbiorxiv.org Competes with natural purine nucleotides (ATP and GTP). plos.orgnih.gov
Non-productive Conformation Binds in an unusual conformation where the alpha-phosphate is not ideally positioned for catalysis. pnas.orgbiorxiv.org Low rate of incorporation into the nascent RNA strand. pnas.orgbiorxiv.org
Competitive Inhibition Acts as a competitive inhibitor, particularly against GTP and ATP. nih.govplos.org Slows down the rate of viral RNA replication. pnas.orgbiorxiv.org

Mechanisms of Viral RNA Synthesis Disruption

T-705 disrupts viral RNA synthesis through two primary, and not mutually exclusive, mechanisms: the termination of the growing RNA chain and the induction of so many mutations that the resulting viruses are no longer viable, a phenomenon known as lethal mutagenesis. nih.govnih.gov

One of the proposed mechanisms for T-705's antiviral activity is its ability to act as a chain terminator. unica.it After T-705-RTP is incorporated into the nascent viral RNA strand, it can inhibit further elongation of the chain. nih.govunica.itresearchgate.net This leads to the premature termination of RNA synthesis, resulting in the production of shortened, non-functional viral RNAs. crie.rucrie.ru

However, studies have shown that a single incorporation of T-705 monophosphate does not always cause immediate chain termination. plos.org Instead, two consecutive incorporation events may be required to completely halt primer extension. plos.org This suggests a "delayed chain termination" effect. biorxiv.org The incorporation of T-705-RTP can also generally slow down the process of RNA synthesis. pnas.orgbiorxiv.org

Table 2: Research Findings on RNA Chain Termination by T-705-RTP

Virus Studied Observation Reference
Influenza Virus Single incorporation did not efficiently block RNA synthesis; two consecutive incorporations prevented further extension. plos.org
SARS-CoV-2 Evidence suggests nonobligate and delayed chain termination, as well as slowed RNA synthesis. pnas.orgbiorxiv.orgbiorxiv.org
Norovirus T-705-RTP did not cause immediate chain termination. asm.org

A primary mechanism of T-705's antiviral action is lethal mutagenesis. nih.govnih.gov T-705-RTP is incorporated into the viral RNA by the RdRp, but its base can pair with either cytosine or uracil (B121893), acting as an ambiguous analogue of guanine and adenine. crie.rumdpi.com This misincorporation leads to a high frequency of mutations in the viral genome as it is replicated. crie.rucrie.ru When the mutation rate exceeds a critical threshold, it results in "error catastrophe," where the accumulation of deleterious mutations leads to the production of non-viable virus particles. actanaturae.ru This effect has been observed to be dose-dependent, with higher concentrations of T-705 leading to a greater number of mutations. crie.ru

The mutagenic effect of T-705 is characterized by specific types of mutations known as transitions. The most commonly reported transitions are G-to-A and C-to-U. crie.rucrie.ruactanaturae.ru Because T-705-RTP can be incorporated in place of G or A, when the mutated RNA strand is used as a template for further replication, the polymerase may incorrectly insert a U opposite the incorporated T-705 base (mimicking an A) or an A opposite the T-705 base (mimicking a G). This leads to a significant increase in G→A and C→U transitions in the progeny virus genomes. nih.govcrie.rucrie.ru Studies on influenza virus have shown that T-705 treatment leads to a majority of mutations being G→A or C→U transitions. asm.org

Preclinical Antiviral Spectrum and Efficacy Studies

In Vitro Antiviral Activity against RNA Viruses

Influenza Viruses (Types A, B, C, including Resistant Strains)

T-705 has demonstrated potent and selective inhibitory activity against a wide range of influenza viruses, including types A, B, and C. mdpi.comnih.gov Its efficacy extends to strains that have developed resistance to other established anti-influenza drugs, such as M2 ion channel inhibitors (amantadine) and neuraminidase inhibitors (oseltamivir). mdpi.comactanaturae.runih.gov The compound has shown effectiveness against highly pathogenic avian influenza strains like A(H5N1) and A(H7N9). mdpi.comactanaturae.ru

The 50% effective concentration (EC50) values for T-705 against various influenza virus strains typically range from 0.014 to 0.55 µg/mL. jst.go.jpactanaturae.ru For instance, in plaque reduction assays, the 50% inhibitory concentrations (IC50s) were observed to be between 0.013 to 0.48 µg/ml for influenza A viruses, 0.039 to 0.089 µg/ml for influenza B viruses, and 0.030 to 0.057 µg/ml for influenza C viruses. Studies have also shown its effectiveness against both oseltamivir-susceptible and oseltamivir-resistant H1N1 viruses, with IC50 values around 3.0 to 6.6 µM. asm.org

The antiviral activity of T-705 is attributed to its active metabolite, T-705 RTP, which competitively inhibits the viral RNA polymerase. nih.govplos.org This mechanism, which involves lethal mutagenesis, makes the development of resistant strains difficult. mednexus.org

Table 1: In Vitro Efficacy of T-705 Against Influenza Viruses

Virus Type/Strain Assay Type Cell Line EC50 / IC50 Citation
Influenza A, B, C Plaque Reduction MDCK 0.013 - 0.48 µg/mL
Influenza A, B, C Not Specified Not Specified 0.014 - 0.55 µg/mL jst.go.jpactanaturae.ru
Influenza A/H1N1 (seasonal) Plaque Reduction MDCK 5.3 - 6.6 µM asm.org
Influenza A/H1N1 (pandemic) Plaque Reduction MDCK 3.0 µM asm.org
Influenza A, B, C Not Specified Not Specified >6,000 (Selectivity Index) nih.gov
Oseltamivir-Resistant Strains Not Specified Not Specified Active actanaturae.runih.gov
Amantadine-Resistant Strains Not Specified Not Specified Active actanaturae.runih.gov

Arenaviruses (e.g., Junin Virus)

T-705 has demonstrated significant in vitro activity against arenaviruses, a family of viruses that can cause severe hemorrhagic fevers. globalbiodefense.comoatext.com Studies have confirmed its efficacy against Junin virus (JUNV), the causative agent of Argentine hemorrhagic fever. plos.orgplos.org The compound has also shown inhibitory effects against other arenaviruses like Lassa virus. oup.com

In cell culture experiments, T-705 has been shown to inhibit arenavirus replication at micromolar concentrations. plos.org For Lassa virus, the IC50 of T-705 was reported to be 29 µM. oup.com The mechanism of action against arenaviruses is believed to be through the inhibition of the viral RNA-dependent RNA polymerase, similar to its effect on other RNA viruses. plos.orgoup.com Research has also indicated that T-705 can induce lethal mutagenesis in arenaviruses. plos.org

Table 2: In Vitro Efficacy of T-705 Against Arenaviruses

Virus Assay Type Cell Line EC50 / IC50 Citation
Junin Virus (pathogenic strain) Not Specified Vero Micromolar range plos.org
Lassa Virus Not Specified Not Specified 29 µM oup.com
Pichindé Virus Not Specified Vero ~17 µM plos.org

Bunyaviruses (e.g., Rift Valley Fever Virus, SFTSV)

T-705 exhibits potent and selective antiviral activity against a broad range of viruses within the Bunyavirales order. nih.govglobalbiodefense.comoatext.com This includes significant pathogens such as Rift Valley Fever Virus (RVFV) and Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV). nih.govscienceopen.com

In in vitro studies using Vero cells, T-705 demonstrated more potent and selective antiviral activities against these viruses compared to ribavirin (B1680618). nih.gov The EC50 values for T-705 against various bunyaviruses, including La Crosse virus, Punta Toro virus, and RVFV, ranged from 0.9 to 30 µg/mL. jst.go.jp For RVFV, the EC50 of T-705 has been reported to be in the range of 32 to 191 µM. nih.gov Against Jamestown Canyon virus (JCV), another bunyavirus, T-705 showed IC90 values of 41.0 µM in Vero cells and 20.7 µM in Neuro-2a cells. plos.org

The mechanism of action of T-705 against bunyaviruses involves the inhibition of viral RNA synthesis. scienceopen.com Studies on SFTSV have shown that the antiviral efficacy of T-705 is linked to an increase in mutation rates in the virus, suggesting lethal mutagenesis as a key mechanism. scienceopen.com

Table 3: In Vitro Efficacy of T-705 Against Bunyaviruses

Virus Assay Type Cell Line EC50 / IC90 Citation
Rift Valley Fever Virus (RVFV) Not Specified Vero 0.9 - 30 µg/mL jst.go.jp
Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV) Not Specified Not Specified Active scienceopen.com
La Crosse Virus (LACV) Not Specified Vero 0.9 - 30 µg/mL jst.go.jp
Punta Toro Virus (PTV) Not Specified Vero 0.9 - 30 µg/mL jst.go.jp
Jamestown Canyon Virus (JCV) Not Specified Vero 41.0 µM (IC90) plos.org
Jamestown Canyon Virus (JCV) Not Specified Neuro-2a 20.7 µM (IC90) plos.org

Filoviruses (e.g., Ebola Virus, Nipah Virus)

T-705 has shown promising in vitro antiviral activity against highly pathogenic filoviruses, including Ebola virus and Nipah virus. oatext.comtandfonline.com These viruses are known to cause severe and often fatal hemorrhagic fevers in humans.

Studies have demonstrated that T-705 can inhibit the replication of Ebola virus in cell culture. researchgate.net While specific EC50 values from these studies are not always detailed in the provided context, the compound's efficacy has been sufficient to warrant further investigation in animal models. nih.govnih.gov

Similarly, T-705 has potent antiviral activity against henipaviruses, which include Nipah and Hendra viruses. nih.gov In vitro experiments have shown that T-705 inhibits the replication and transcription of Nipah and Hendra viruses at micromolar concentrations. nih.gov

Table 4: In Vitro Efficacy of T-705 Against Filoviruses

Virus Assay Type Cell Line Efficacy Citation
Ebola Virus Not Specified Not Specified Inhibited replication researchgate.net
Nipah Virus Not Specified Not Specified Inhibited replication and transcription at micromolar concentrations nih.gov
Hendra Virus Not Specified Not Specified Inhibited replication and transcription at micromolar concentrations nih.gov

Flaviviruses (e.g., Yellow Fever Virus, Dengue Virus)

T-705 has demonstrated inhibitory activity against several members of the Flaviviridae family. globalbiodefense.com This includes viruses such as Yellow Fever Virus (YFV) and Dengue Virus. mdpi.comoup.com

The compound has been shown to be effective against YFV in preclinical studies. mdpi.com However, a related pyrazine (B50134) derivative, T-1106, was found to be more effective than T-705 in treating YFV infection in some models. mdpi.com In the case of Usutu virus (USUV), another flavivirus, T-705 was effective at inhibiting its replication in vitro. nih.govtghn.org The antiviral activity was most pronounced when the compound was added within the first 6 hours after infection, which is consistent with its mechanism of interfering with viral RNA synthesis. tghn.org

Table 5: In Vitro Efficacy of T-705 Against Flaviviruses

Virus Assay Type Cell Line Efficacy Citation
Yellow Fever Virus (YFV) Not Specified Not Specified Active mdpi.comoup.com
West Nile Virus (WNV) Not Specified Not Specified Active oup.com
Usutu Virus (USUV) Not Specified Not Specified Inhibited replication nih.govtghn.org
Dengue Virus Not Specified Not Specified Active mdpi.com

Alphaviruses (e.g., Chikungunya Virus)

T-705 has shown selective antiviral activity against the replication of Chikungunya virus (CHIKV) and other alphaviruses. oup.comfrontiersin.org Its efficacy has been demonstrated in various cell lines, including those clinically relevant to human infection. mdpi.com

The antiviral activity of T-705 against CHIKV is cell-type dependent. mdpi.com For instance, the EC50 value for a CHIKV Indian Ocean strain was 25 µM. actanaturae.ru A defluorinated analog, T-1105, exhibited even higher antiviral activity against CHIKV in some studies, with an EC50 of 7.0 µM. actanaturae.runih.gov T-705 has also been shown to inhibit the replication of other alphaviruses, such as Mayaro virus (MAYV), with IC50 values of 0.12 µM in Vero-E6 cells and 0.2 µM in BHK-21 cells. nih.gov

Table 6: In Vitro Efficacy of T-705 Against Alphaviruses

Virus Assay Type Cell Line EC50 / IC50 Citation
Chikungunya Virus (CHIKV) Not Specified Not Specified 25 µM actanaturae.ru
Chikungunya Virus (CHIKV) Not Specified HT-1080, SK-N-MC, HFF-1 Active mdpi.com
Mayaro Virus (MAYV) Not Specified Vero-E6 0.12 µM nih.gov
Mayaro Virus (MAYV) Not Specified BHK-21 0.2 µM nih.gov
Western Equine Encephalitis Virus (WEEV) Not Specified Not Specified Active oup.com

Paramyxoviruses

T-705 has demonstrated a broad spectrum of activity against various members of the Paramyxoviridae family in vitro. nih.govnih.gov Studies have shown its efficacy against important human respiratory pathogens, including human metapneumovirus (HMPV), respiratory syncytial virus (RSV), human parainfluenza viruses (PIV), and measles virus. nih.gov The antiviral activity extends to zoonotic paramyxoviruses as well, such as Newcastle disease virus and avian metapneumovirus. nih.gov In cell culture assays, T-705 inhibited the replication of all tested paramyxoviruses, with 90% effective concentration (EC90) values in the low micromolar range. nih.gov Further research has also confirmed the in vitro inhibitory effect of T-705 on Canine Distemper Virus (CDV), a morbillivirus that affects a wide range of carnivores. researchgate.net The compound was found to significantly inhibit two different CDV strains in both Vero and DH82 cell lines. researchgate.net

Table 1: In Vitro Efficacy of T-705 Against Paramyxoviruses

Virus Virus Family Cell Line Key Finding Citations
Human Metapneumovirus (HMPV) Paramyxoviridae - Inhibition of replication with EC90 values of 8 to 40 μM. nih.gov
Respiratory Syncytial Virus (RSV) Paramyxoviridae - Inhibition of replication with EC90 values of 8 to 40 μM. nih.govnih.gov
Human Parainfluenza Virus (PIV) Paramyxoviridae - Inhibition of replication with EC90 values of 8 to 40 μM. nih.gov
Measles Virus Paramyxoviridae - Inhibition of replication with EC90 values of 8 to 40 μM. nih.gov
Newcastle Disease Virus Paramyxoviridae - Inhibition of replication with EC90 values of 8 to 40 μM. nih.gov
Avian Metapneumovirus Paramyxoviridae - Inhibition of replication with EC90 values of 8 to 40 μM. nih.gov

Noroviruses

The antiviral activity of T-705 extends to noroviruses. In vitro studies using murine norovirus (MNV) as a model for human norovirus have demonstrated that T-705 effectively inhibits viral replication. jst.go.jpelifesciences.orgnih.gov Treatment of MNV-infected RAW264.7 cells with T-705 resulted in a significant, dose-dependent reduction in viral yield, achieving up to a 4-log10 decrease. elifesciences.org The proposed mechanism of action against norovirus is lethal mutagenesis, where the incorporation of the metabolized drug into the viral RNA leads to an accumulation of mutations that drives the virus toward extinction. elifesciences.orgnih.govoup.com This mutagenic activity is characterized by an increase in mutation frequency and a corresponding decrease in viral infectivity. elifesciences.orgnih.gov Studies suggest that T-705 may be more efficient than other nucleoside analogs, like ribavirin, in controlling norovirus infections in vitro. oup.com

Table 2: In Vitro Efficacy of T-705 Against Noroviruses

Virus Virus Family Cell Line Key Finding Citations
Murine Norovirus (MNV-1, MNV-3) Caliciviridae RAW264.7 Significant reduction in virus yields (up to 4-log10). elifesciences.orgnih.gov

Coronaviruses (e.g., SARS-CoV-2) in Cell Culture Models

T-705 has been evaluated for its efficacy against SARS-CoV-2 in various cell culture models. Research using Vero E6 cells infected with SARS-CoV-2 demonstrated that T-705 is effective at reducing viral replication, with a reported half-maximal effective concentration (EC50) of 61.88 μM. nih.gov Another study using solid lipid nanoparticles of favipiravir (B1662787) (FPV-SLNs) reported a half-maximal inhibitory concentration (IC50) of 29.9 µg/mL in Vero-E6 cells. mdpi.com

The primary mechanism of T-705 against SARS-CoV-2 is believed to be lethal mutagenesis. nih.govfrontierspartnerships.org In infected Vero cells, treatment with T-705 led to a threefold increase in total mutation frequencies in the viral genome compared to untreated samples. nih.gov This was characterized by a significant increase in G-to-A and C-to-U transition mutations, consistent with T-705 acting as a purine (B94841) analogue. nih.gov However, the antiviral activity appears to be cell-type dependent. While effective in Vero E6 cells, the anti-SARS-CoV-2 activity of T-705 was found to be drastically reduced in Calu-3 lung epithelial cells, suggesting that some cell types may not efficiently metabolize the prodrug into its active form. frontierspartnerships.org Combination studies in Vero E6 cells have shown that T-705 has synergistic effects with ivermectin and additive effects with niclosamide (B1684120) against SARS-CoV-2. frontierspartnerships.org

Table 3: In Vitro Efficacy of T-705 Against SARS-CoV-2

Compound/Formulation Virus Cell Line Efficacy Metric Result Citations
Favipiravir (T-705) SARS-CoV-2 Vero E6 EC50 61.88 μM nih.gov
Favipiravir (T-705) SARS-CoV-2 Vero Mutation Frequency 3-fold increase in mutations. nih.gov
FPV-SLNs SARS-CoV-2 Vero-E6 IC50 29.9 µg/mL mdpi.com

Efficacy in Animal Models of Viral Infection

Rodent Models of Influenza Virus Infection

In various rodent models, T-705 has demonstrated significant efficacy against lethal influenza virus infections. unica.itmednexus.orgnih.gov Studies in mice infected with different influenza strains, including A/Victoria/3/75(H3N2), A/California/04/2009(H1N1), and the highly pathogenic A/Duck/MN/1525/81(H5N1), showed that oral administration of T-705 increased the survival rate in a dose-dependent manner. jst.go.jpmednexus.org T-705 has been shown to be effective against influenza strains that are resistant to other antiviral drugs. pnas.orgpnas.org Notably, in a lethal influenza infection model, T-705 treatment resulted in the survival of all mice, whereas the neuraminidase inhibitor oseltamivir (B103847) failed to prevent death, particularly in infections with a high viral load. unica.itnih.gov Furthermore, T-705 effectively protects mice from lethal infection with highly pathogenic H5N1 viruses, including oseltamivir-resistant mutants. pnas.org

Table 4: Efficacy of T-705 in Rodent Models of Influenza

Animal Model Virus Strain(s) Key Finding Citations
Mice Influenza A/PR/8/34 Cured lethal infection where oseltamivir failed. unica.itnih.gov
Mice (BALB/c) H3N2, H1N1, H5N1 Protected mice from lethal infection in a dose-dependent manner. mednexus.org
Mice H5N1 (oseltamivir-sensitive and -resistant) Effectively protected mice from lethal infection. pnas.org

Models for Hemorrhagic Fever Viruses (e.g., Rift Valley Fever, SFTS)

T-705 has shown remarkable efficacy in animal models of severe and often fatal hemorrhagic fever viruses.

Severe Fever with Thrombocytopenia Syndrome (SFTS): In mouse models using interferon-alpha/beta receptor knockout (IFNAR−/−) mice, T-705 treatment was effective in preventing mortality from SFTS virus (SFTSV) infection. nih.govplos.orgb-cdn.netplos.org Treatment led to the survival of all infected mice, even when administration was delayed for several days post-infection. plos.org In these models, T-705 treatment caused viremia to become undetectable by highly sensitive RT-PCR. b-cdn.net Similarly, in a hamster model using STAT2 knockout animals, which are highly susceptible to SFTSV, T-705 treatment provided complete protection from lethal disease and reduced viral loads in serum and tissues by several orders of magnitude. nih.govasm.org

Rift Valley Fever (RVF): T-705 has also been evaluated in models of Rift Valley fever virus (RVFV) infection. In hamsters challenged with the highly pathogenic ZH501 strain of RVFV, oral T-705 prevented mortality in a majority of animals and reduced viral titers in serum and tissues. nih.gov A particularly stringent test in Wistar-Furth rats, which are highly susceptible to lethal disease from RVFV, showed that T-705 had remarkable efficacy. plos.org Treatment protected the vast majority (92%) of rats from a lethal infection, even when initiated up to 48 hours after exposure. plos.org The mechanism of action in RVFV has been linked to lethal mutagenesis. asm.orgnih.gov

Table 5: Efficacy of T-705 in Animal Models of Hemorrhagic Fever Viruses

Virus Animal Model Key Finding Citations
SFTS Virus IFNAR−/− Mice Prevented mortality and made viremia undetectable. nih.govplos.orgb-cdn.netplos.org
SFTS Virus STAT2−/− Hamsters Provided complete protection from lethal infection; significantly reduced viral loads. nih.govplos.orgasm.org
Rift Valley Fever Virus Hamsters (Syrian Golden) Prevented mortality and reduced viral titers. nih.gov

Comparative Efficacy with Other Antivirals in Animal Models

Comparative studies in animal models have highlighted the potent and sometimes superior efficacy of T-705 relative to other established antiviral agents.

Versus Oseltamivir (Influenza): In mouse models of severe influenza infection with a high viral titer, T-705 demonstrated superior efficacy to oseltamivir. unica.it While oseltamivir only prolonged the survival period, T-705 treatment cured the lethal infection and resulted in 100% survival. unica.itnih.gov T-705 also showed efficacy against highly pathogenic H5N1 virus strains where oseltamivir's effect was limited. pnas.org Combination therapy of T-705 and oseltamivir in mice showed synergistic effects, providing greater protection against influenza A virus infection than either drug alone. researchgate.netasm.org However, in a study using immunodeficient mice, this combination delayed mortality but did not prevent the emergence of oseltamivir-resistant variants. mdpi.com

Versus Ribavirin (Hemorrhagic Fevers): In a hamster model of Rift Valley Fever, T-705 was more effective than ribavirin. Although ribavirin protected animals from the initial acute disease, most later died from a delayed-onset neurologic disease associated with high viral levels in the brain, an outcome not observed with T-705 treatment. nih.gov For SFTSV infection in STAT2 knockout hamsters, T-705 provided complete protection, whereas ribavirin was found to be ineffective. nih.gov In a mouse model for Crimean-Congo Hemorrhagic Fever (CCHF), another severe viral hemorrhagic fever, T-705 treatment led to the survival of all animals, while ribavirin only prolonged the time to death without preventing it. plos.org

Table 6: Comparative Efficacy of T-705 in Animal Models

Comparison Virus Animal Model Outcome Citations
T-705 vs. Oseltamivir Influenza A (high titer) Mice T-705 cured lethal infection; oseltamivir failed. unica.itnih.gov
T-705 vs. Oseltamivir Influenza A (H5N1) Mice T-705 was effective where oseltamivir showed limited efficacy. pnas.org
T-705 + Oseltamivir Influenza A Mice Combination showed synergistic effects and improved protection. researchgate.netasm.org
T-705 vs. Ribavirin Rift Valley Fever Virus Hamsters T-705 prevented mortality; ribavirin-treated animals succumbed to delayed neurologic disease. nih.gov
T-705 vs. Ribavirin SFTS Virus STAT2−/− Hamsters T-705 provided complete protection; ribavirin was ineffective. nih.gov

Chemical Synthesis, Structural Modifications, and Analog Development

Synthetic Routes for T-705 and its Precursors

The synthesis of T-705 (6-fluoro-3-hydroxypyrazine-2-carboxamide) has evolved since its initial conception, with various routes developed to improve yield, reduce cost, and avoid hazardous materials.

Subsequent research focused on more efficient pathways. One improved four-step method begins with the commercially available 3-hydroxypyrazine-2-carboxylic acid, which undergoes esterification and amidation. beilstein-journals.org A key intermediate in many modern syntheses is 3,6-dichloropyrazine-2-carbonitrile. beilstein-journals.orgnih.gov An efficient, high-yield protocol starting from the inexpensive 2-aminopyrazine (B29847) was developed to produce this intermediate via a four-step process involving regioselective chlorination, bromination, Pd-catalyzed cyanation, and a Sandmeyer diazotization/chlorination, notably avoiding the hazardous phosphorus oxychloride (POCl3). probes-drugs.org From this dichloro intermediate, a one-pot, three-step process involving nucleophilic fluorination, nitrile hydration, and hydroxyl substitution can yield T-705. probes-drugs.org

Another significant precursor, particularly for radiolabeling, is methyl-5-chloroisoxazolo[4,5-b]pyrazine-3-carboxylate. researchgate.netebi.ac.uk This allows for a direct nucleophilic aromatic substitution of the chloride with fluoride. researchgate.net This method has been adapted for the synthesis of [¹⁸F]Favipiravir in a one-pot, two-step process. researchgate.netebi.ac.uk

Chinese patents have also disclosed several alternative routes. One method synthesizes T-705 in just three steps (ammonolysis, cyclization, and fluorination) from a compound 1 (not fully specified in the abstract) and glyoxal, offering high yield, low cost, and mild reaction conditions suitable for industrial production. researchgate.net

Interactive Data Table: Comparison of T-705 Synthetic Routes

Starting Material Key Intermediate(s) Key Reagents/Reactions Overall Yield Noteworthy Features
3-Aminopyrazine-2-carboxylic acid - (S)-BINAP, Olah's reagent (HF/pyridine) ~0.44% Original route; low yield; costly and corrosive reagents. beilstein-journals.org
3-Hydroxypyrazine-2-carboxylic acid - Esterification, amidation, nitration, reduction 8% Improved yield over the original route. beilstein-journals.org
2-Aminopyrazine 3,6-Dichloropyrazine-2-carbonitrile NBS, Pd-catalyst, TiCl4, KF 12-18% Avoids hazardous POCl3; intermediate is a potential allergen. beilstein-journals.orgprobes-drugs.org
Methyl-5-chloroisoxazolo[4,5-b]pyrazine-3-carboxylate Nitrile intermediate [¹⁸F]KF/K₂₂₂, NaOH 15-29% (radiochemical) Used for synthesis of [¹⁸F]Favipiravir. researchgate.netebi.ac.uk
"Compound 1" and Glyoxal - Ammonia (B1221849) water, fluorinating reagent High Three-step synthesis; suitable for industrial scale-up. researchgate.net

Synthesis of T-705-Ribonucleoside and Phosphorylated Derivatives

T-705 is a prodrug that must be converted intracellularly into its active form, T-705 ribofuranosyl 5'-triphosphate (T-705-RTP). This metabolic activation begins with the conversion to the ribonucleoside, followed by phosphorylation. nih.govresearchgate.net The chemical synthesis of these metabolites is crucial for studying the mechanism of action.

A reliable synthesis for the T-705-ribonucleoside has been reported. nih.govnih.govresearchgate.net The process involves the glycosylation of the silylated T-705 base with tetra-O-acetyl-β-D-ribofuranose in the presence of SnCl₄. nih.gov A significant challenge in this synthesis is the deprotection of the acetylated ribonucleoside. Standard deacetylation conditions, such as methanolic ammonia or sodium methoxide, lead to the decomposition of the newly formed nucleoside due to the nucleophilicity of the reagents. nih.gov To overcome this, a milder transesterification reaction using dibutyltin (B87310) oxide in methanol (B129727) was successfully employed, yielding the desired T-705-ribonucleoside. nih.gov

Synthesis of T-705-Ribonucleoside 5′-Monophosphate

The first phosphorylation step to produce T-705-ribonucleoside 5′-monophosphate (T-705-RMP) is a key bottleneck in the drug's activation pathway. nih.gov For research purposes, a chemical synthesis of T-705-RMP has been developed using the method of Sowa and Ouchi. nih.gov In this procedure, the T-705-ribonucleoside is reacted with a tetrachloropyrophosphate pyridinium (B92312) chloride adduct, which is generated in situ from phosphorus oxychloride, water, and pyridine (B92270). This reagent selectively phosphorylates the 5'-position of the ribonucleoside. Subsequent hydrolysis yields the target 5'-monophosphate, T-705-RMP. nih.gov

Investigation of Chemical Stability of Ribosylated and Phosphorylated Forms

A critical finding in the study of T-705 is the considerable chemical instability of its ribosylated and phosphoribosylated forms. mdpi.com Detailed studies have revealed that T-705-ribonucleoside is highly labile, particularly under nucleophilic conditions, and can even decompose in water. researchgate.netnih.gov

Design and Synthesis of Structural Analogs

To address the limitations of T-705, including its chemical instability and the inefficient metabolic activation, researchers have designed and synthesized a variety of structural analogs.

Non-Fluorinated Analogues (e.g., T-1105, T-1106)

A key strategy to improve chemical stability was the removal of the fluorine atom, leading to the development of the de-fluoro analog T-1105 (3-hydroxy-2-pyrazinecarboxamide). mdpi.comactanaturae.ru Its corresponding ribonucleoside is known as T-1106. nih.govbiorxiv.org

Studies have shown that T-1106 is chemically more stable than the T-705-ribonucleoside. nih.gov The synthesis of T-1106 follows a similar glycosylation strategy to its fluorinated counterpart. nih.gov In some studies, T-1105 and T-1106 have demonstrated antiviral activity comparable to or even exceeding that of T-705, potentially due to both improved stability and more efficient metabolic activation in certain cell lines. nih.govactanaturae.ru For instance, T-1105 was found to be more efficiently converted to its active triphosphate form than T-705 in MDCK cells. actanaturae.ru The development of prodrugs of T-1106, which deliver the di- or triphosphate forms directly into the cell, has been shown to be a highly effective strategy against influenza viruses. mdpi.com

Pyridine, Pyridazine, and Pyrimidine (B1678525) C-Nucleoside Analogs

Another approach to creating novel analogs involves replacing the N-glycosidic bond with a more stable C-C bond and modifying the heterocyclic core. Researchers have designed and synthesized pyridine, pyridazine, and pyrimidine C-nucleosides that mimic the structure of the T-705 riboside. beilstein-journals.orgresearchgate.netacs.orgnih.gov

The general synthetic strategy involves the reaction of a protected D-ribonolactone with a lithiated heterocycle (pyridine, pyridazine, or pyrimidine) to form a lactol intermediate. beilstein-journals.org Subsequent chemical transformations, including deoxygenation and reduction, yield the C-nucleoside structure. beilstein-journals.org One such pyridine C-nucleoside analog exhibited potent inhibition of influenza A virus replication in cell culture. researchgate.netnih.gov Mechanistic studies suggested that its triphosphate form acts as a substrate for the influenza polymerase and can be incorporated opposite both uracil (B121893) and cytosine in an RNA template, indicating a potential mechanism of lethal mutagenesis similar to that proposed for T-705. acs.org

Novel Pyrazine-2-carboxamide Derivatives

The core structure of T-705, a pyrazine-2-carboxamide, has been a template for the synthesis of new derivatives with potentially improved antiviral activity. These modifications aim to enhance the interaction with the target viral enzyme, the RNA-dependent RNA polymerase (RdRp), or to improve the metabolic activation of the compound. actanaturae.ru

One such derivative is (E)-N-(4-cyanobenzylidene)-6-fluoro-3-hydroxypyrazine-2-carboxamide, also known as Cyanorona-20. actanaturae.ru Computational studies predicted that this compound could act as an inhibitor of the SARS-CoV-2 RdRp. actanaturae.ru The proposed mechanism involves its conversion to a riboside-5'-triphosphate, similar to the activation pathway of T-705. actanaturae.ru In 2021, it was reported as a selective SARS-CoV-2 RdRp inhibitor that was significantly more efficient than favipiravir (B1662787) in in-vitro studies. actanaturae.ru

Another important analog is T-1105, the non-fluorinated counterpart of T-705. nih.gov While structurally very similar, T-1105 and its nucleoside form, T-1106, have been the focus of significant research. mdpi.comnih.gov Studies have shown that the ribosylated and phosphoribosylated forms of T-705 are chemically unstable, which can negatively impact antiviral activity. mdpi.com The de-fluoro analog, T-1105, and its subsequent nucleoside form T-1106, were developed to address this instability, showing increased chemical stability and, in some cases, higher antiviral activity compared to the T-705 counterparts. nih.gov For instance, the antiviral activity of T-1105 was found to be 2- to 5-fold higher than that of favipiravir against the Chikungunya virus. actanaturae.ru

Compound NameBase StructureKey ModificationReported Activity
Cyanorona-20 Pyrazine-2-carboxamideAddition of a (E)-(4-cyanobenzylidene) groupSelective SARS-CoV-2 RdRp inhibitor, 209-fold more efficient than favipiravir in vitro. actanaturae.ru
T-1105 Pyrazine-2-carboxamideRemoval of the fluorine atom at position 6Active against Chikungunya virus, with 2- to 5-fold higher activity than T-705. actanaturae.ru
T-1106 Pyrazine-2-carboxamideRibosylated form of T-1105Serves as a more stable precursor for subsequent phosphorylation. nih.gov

Prodrug Strategies to Enhance Intracellular Activation

The primary hurdle for the antiviral efficacy of many nucleoside analogs, including T-705, is their dependence on intracellular phosphorylation by host cell kinases to become active triphosphates. nih.gov The initial step for T-705 is phosphoribosylation by hypoxanthine-guanine phosphoribosyltransferase (HGPRT), followed by kinases that convert the monophosphate into the active triphosphate (T-705-RTP). actanaturae.ruactanaturae.ru This process has been identified as inefficient and a rate-limiting factor for antiviral activity. nih.gov To circumvent this metabolic bottleneck, various prodrug strategies have been developed. nih.govactanaturae.ru

DiPPro-Nucleoside Diphosphates

The DiPPro-prodrug strategy is designed to deliver a nucleoside diphosphate (B83284) directly into the cell, bypassing the first two phosphorylation steps. nih.gov These prodrugs mask the negatively charged diphosphate group, allowing the molecule to permeate the cell membrane. actanaturae.runih.gov Once inside, cellular enzymes, such as esterases, cleave the protecting groups, releasing the nucleoside diphosphate (e.g., T-1106-DP). mdpi.comactanaturae.ru This diphosphate is then readily converted to the active triphosphate form by the final kinase. mdpi.com

Research has shown that DiPPro-derivatives of T-1105's nucleoside form (T-1106) are potent inhibitors of various influenza A viruses, including H1N1, H3N2, H5N1, and H7N9. mdpi.com These diphosphate prodrugs achieved a 5- to 10-fold higher antiviral activity compared to the parent compound T-705, demonstrating the effectiveness of this approach. mdpi.com

TriPPPro-Nucleoside Triphosphates

Expanding on the same principle, the TriPPPro-prodrug concept aims to deliver the fully active nucleoside triphosphate (e.g., T-705-RTP) directly into the cell. nih.gov This strategy bypasses all three enzymatic phosphorylation steps required for activation. actanaturae.ru Similar to the DiPPro approach, lipophilic protecting groups are used to mask the triphosphate moiety, facilitating cell entry. actanaturae.ru Intracellular enzymes then unmask the active triphosphate, making it immediately available to inhibit the viral RdRp. actanaturae.ruactanaturae.ru Both the DiPPro and TriPPPro technologies have been applied to T-705 and T-1105 to improve their antiviral properties. nih.gov

Bypassing Inefficient Host Cell Kinases

The development of DiPPro and TriPPPro prodrugs is a direct response to the inefficient metabolism of T-705 and T-1105 by host cell enzymes. nih.govmdpi.com The conversion of the nucleobase to its corresponding ribonucleoside monophosphate by HGPRT is a known limiting factor. nih.gov Furthermore, a newer study suggests that the subsequent conversion of the monophosphate (RMP) to the diphosphate (RDP) is a second significant bottleneck in the activation pathway. nih.gov

By delivering the di- or triphosphate forms directly, these prodrugs effectively bypass these inefficient and rate-limiting enzymatic steps. nih.govnih.gov This leads to a higher intracellular concentration of the active metabolite, T-705-RTP (or its analog T-1105-RTP), which can then effectively compete with natural purine (B94841) nucleotides like ATP and GTP for incorporation by the viral polymerase. plos.orgnih.gov This enhanced concentration of the active form is crucial for potent inhibition of viral replication. nih.govupol.cz The ultimate goal of these strategies is to ensure that a sufficient amount of the active drug reaches its target, the viral RdRp, to exert its antiviral effect. upol.cz

Prodrug StrategyDelivered MoietyBypassed Step(s)Rationale
DiPPro Nucleoside DiphosphateHGPRT and first kinase stepOvercomes inefficient formation of monophosphate and diphosphate. nih.govmdpi.com
TriPPPro Nucleoside TriphosphateAll three phosphorylation stepsDelivers the final active metabolite directly into the cell. nih.govactanaturae.ru

Molecular Mechanisms of Drug Resistance

Identification of Resistance-Conferring Mutations in Viral RdRp

Laboratory studies have been instrumental in identifying specific mutations within the viral RdRp that can confer resistance to T-705. While the development of resistance in clinical settings has been notably rare, in vitro evolution experiments have successfully selected for resistant variants, providing insight into potential resistance pathways. researchgate.netnih.govcam.ac.uk

A key resistance mutation identified in influenza A virus is the K229R substitution in the PB1 subunit of the RdRp. researchgate.netnih.govpnas.org This mutation is located in motif F of the polymerase, a highly conserved region involved in nucleotide binding. researchgate.netpnas.org The K229R mutation has been shown to confer resistance to T-705 in various influenza A virus strains, including H1N1, H3N2, and H7N9. researchgate.netpnas.orgmdpi.com This substitution is thought to reduce the incorporation of T-705-RTP into the nascent viral RNA strand, thereby diminishing the drug's inhibitory effect. pnas.org For Junin virus, the causative agent of Argentine hemorrhagic fever, a different amino acid substitution, N462D in the RdRp, was identified in a T-705-resistant mutant. plos.org

Compensatory Mutations and Restoration of Viral Fitness

The primary resistance mutation, such as K229R in influenza PB1, often comes at a cost to the virus in terms of its replication efficiency or "fitness." researchgate.netpnas.orgnih.gov This reduced fitness is a significant barrier to the emergence and spread of resistant strains in the absence of drug pressure. nih.gov However, viruses can overcome this fitness cost through the acquisition of secondary, compensatory mutations.

In the case of influenza A virus with the K229R mutation, a compensatory mutation, P653L in the PA subunit of the polymerase, has been identified. researchgate.netnih.govpnas.org This second mutation restores the polymerase's activity and the virus's replication kinetics to levels comparable to the wild-type virus, while maintaining resistance to T-705. pnas.org The combination of these two mutations results in a virus that is significantly less susceptible to the drug. pnas.org For instance, a double mutant (K229R + P653L) of the pandemic H1N1 influenza A virus was found to be approximately 30-fold less susceptible to favipiravir (B1662787) than the wild-type virus. pnas.org Interestingly, in ferret transmission studies, the resistance-conferring K229R mutation tended to decrease in frequency over time in the absence of the drug, suggesting a remaining fitness cost even with the compensatory mutation. nih.govplos.org

VirusPrimary Resistance Mutation (RdRp)Effect of Primary MutationCompensatory MutationEffect of Compensatory Mutation
Influenza A VirusK229R in PB1Confers resistance to T-705 but reduces viral fitness. researchgate.netpnas.orgP653L in PARestores viral fitness without compromising resistance. researchgate.netpnas.org
Junin VirusN462D in RdRpConfers resistance, associated with higher polymerase fidelity. plos.orgA168T in GPCEnhances virus internalization and replication kinetics. plos.org

Genetic Barrier to Resistance and Mutation Frequency

T-705 is considered to have a high genetic barrier to resistance. nih.govasm.org This means that multiple mutations are often required for a virus to develop significant resistance without a substantial loss of fitness, making the emergence of resistance less likely. researchgate.netpnas.orgplos.org The need for both a primary resistance mutation and a compensatory mutation in influenza virus illustrates this high barrier. researchgate.netpnas.orgplos.org

The mechanism of action of T-705, which includes inducing lethal mutagenesis, also contributes to this high barrier. crie.rumdpi.comasm.orgcsic.es By increasing the mutation frequency in the viral genome, T-705 can drive the viral population towards non-viable genotypes, a phenomenon known as "error catastrophe." mdpi.comactanaturae.ru Studies have shown that T-705 treatment significantly increases the frequency of G to A and C to U transitions in viral RNA. crie.rumdpi.com While this mutagenic effect is a key part of its antiviral activity, it also creates the genetic diversity from which resistant mutants could theoretically be selected. However, the fitness cost associated with resistance mutations appears to be a strong counteracting force. nih.gov

Cross-Resistance Profiles with Other Antiviral Agents

An important consideration for any antiviral drug is its potential for cross-resistance with other available treatments. Encouragingly, T-705 generally does not show cross-resistance with other classes of anti-influenza drugs. For example, influenza viruses resistant to neuraminidase inhibitors (like oseltamivir) or the M2 ion channel inhibitor amantadine (B194251) remain susceptible to T-705. nih.govnih.gov Similarly, baloxavir-resistant influenza viruses are not cross-resistant to T-705. nih.govunica.it

However, some laboratory studies have explored cross-resistance between T-705 and other nucleoside analogs. For instance, the K229R mutation in influenza PB1, which confers resistance to T-705, does not confer resistance to ribavirin (B1680618). pnas.org In studies with enterovirus 71, viruses resistant to T-705 remained susceptible to other inhibitors like itraconazole (B105839) and rupintrivir. researchgate.net The distinct mechanisms of action and resistance pathways minimize the likelihood of cross-resistance, making T-705 a valuable option for treating infections caused by viruses resistant to other antivirals. cam.ac.uk Furthermore, combination therapy with other antivirals, such as oseltamivir (B103847) or remdesivir, has shown synergistic effects and can block the generation of drug-resistant mutants. cam.ac.ukplos.orgmdpi.com

Surveillance and Diagnostic Strategies for Resistance Emergence

Given the potential for resistance to emerge, although it appears to be a low risk with T-705, ongoing surveillance and the availability of diagnostic tools are essential. pnas.orgnih.govimperial.ac.uk Monitoring for the appearance of known resistance-conferring mutations, such as K229R in influenza PB1, in clinical isolates from patients undergoing T-705 treatment is a key surveillance strategy. researchgate.netnih.govpnas.org

Computational and Structural Biology Analyses

Molecular Modeling and Docking Studies

Molecular modeling and docking simulations are computational tools used to predict how a ligand, such as favipiravir-RTP, binds to its protein target. These studies have been instrumental in understanding the interactions that govern the inhibitory activity of T-705 against a range of RNA viruses.

Docking studies have revealed that favipiravir-RTP, the active metabolite of T-705, is recognized as a purine (B94841) nucleotide substrate by the viral RdRp. jst.go.jpactanaturae.runih.gov The precise interactions, however, can vary between different viruses.

For Paramyxoviruses and Pneumoviruses : In silico analyses showed that favipiravir-RTP can bind to the RdRp active sites of Human Metapneumovirus (HMPV), Respiratory Syncytial Virus (RSV), Mumps Virus (MuV), and Measles Virus (MeV). mdpi.comnih.gov A key interaction involves the aspartic acid residue within the RdRp active sites of these viruses. mdpi.com

For Influenza Virus : The interaction with influenza virus RdRp appears to be distinct. Instead of binding directly to the active site, favipiravir-RTP was found to bind adjacent to it, in the RNA synthesis pathway. mdpi.comnih.gov

For SARS-CoV-2 : In the context of SARS-CoV-2, docking assessments identified specific interactions within the RdRp active site. The tail phosphate (B84403) oxygen of favipiravir-RTP was observed to interact with the amino acid Lys621. rsc.org

For Crimean-Congo Hemorrhagic Fever Virus (CCHFV) : Molecular docking of T-705 with the CCHFV-RdRp identified several key residues contributing to the binding interaction. nih.gov

Table 1: Key Interacting Residues of T-705/Favipiravir-RTP with Viral RdRps

Virus Interacting Residues/Features Source
CCHFV Ser536, Phe534, Glu533, Asp316, Asn317, Gly315, Ser474 nih.gov
SARS-CoV-2 Lys621 (interacts with phosphate oxygen) rsc.org
HMPV, RSV, MuV, MeV Aspartic acid residue in the active site mdpi.com

Docking studies not only predict the position of a ligand but also estimate the strength of the interaction, often expressed as a binding affinity or docking score. A lower energy value typically indicates a stronger, more stable interaction.

Simulations have consistently shown that favipiravir-RTP has a high binding affinity for viral RdRps. mdpi.com For the SARS-CoV-2 RdRp, various studies have reported favorable binding energies. One study calculated an AutoDock Vina score of -9.1 kcal/mol and an rDock score of -67.292 kcal/mol. mdpi.com Another reported a binding energy of -5.744 ± 0.351 kcal/mol, while a third calculated a docking score of -6.068 kcal/mol. scirp.orgjbiochemtech.com

Comparisons with analogs and other antiviral compounds have also been performed. For instance, docking studies with influenza polymerase predicted a higher binding energy for the T-705 analog T-1106 (-23.8 kcal/mol) compared to T-705 itself (-21.08 kcal/mol), suggesting stronger binding for the analog. researchgate.net In studies on the dengue virus, favipiravir-RTP demonstrated the highest binding affinity to the RdRp domain across all four serotypes when compared to several other small molecules. scirp.org

Table 2: Predicted Binding Affinities of Favipiravir-RTP

Target Virus Docking Score / Binding Energy Method/Study Source
SARS-CoV-2 -9.1 kcal/mol AutoDock Vina mdpi.com
SARS-CoV-2 -67.292 kcal/mol rDock mdpi.com
SARS-CoV-2 -5.744 ± 0.351 kcal/mol Molecular Docking scirp.org
SARS-CoV-2 -6.068 kcal/mol Molecular Docking jbiochemtech.com
Influenza A -21.08 Kcal/mol Docking Study researchgate.net

Ligand-Target Interactions with Viral RdRp

Quantum Chemical Calculations for Structural Elucidation

Quantum chemical calculations, such as Density Functional Theory (DFT), provide a deeper understanding of a molecule's electronic structure, conformation, and reactivity. mdpi.com These methods have been applied to T-705 and its analogs to explain their structural properties and how these influence their interaction with viral polymerases.

Studies using DFT have investigated how different chemical groups (substituents) on the favipiravir (B1662787) structure affect its binding capabilities. mdpi.com For example, quantum chemical analysis suggests that the fluorine atom in T-705 is not merely a simple substitution but plays a crucial role in forcing a specific three-dimensional conformation of the attached ribofuranosyl group, which may be critical for its biological activity. mdpi.com These calculations can model the distribution of electrons within the molecule, helping to predict which parts of the drug are most likely to engage in the hydrogen bonds and other interactions necessary for binding to the RdRp enzyme. mdpi.com Advanced computational methods have also been used to estimate the binding free energy of ligands to the SARS-CoV-2 RdRp, with results that reproduce the binding modes observed in experimental structures. mdpi.com

Cryo-Electron Microscopy (Cryo-EM) Studies

Cryo-electron microscopy (cryo-EM) is a high-resolution imaging technique that has been pivotal in visualizing the three-dimensional structure of biological macromolecules in their near-native state. It has provided direct structural evidence of how favipiravir-RTP interacts with the SARS-CoV-2 RdRp.

Multiple cryo-EM studies have successfully determined the structure of the SARS-CoV-2 RdRp complex (composed of nsp12, nsp7, and nsp8 subunits) bound to a template-primer RNA duplex and favipiravir-RTP, achieving resolutions as high as 2.5 Å. biorxiv.orgnih.govpnas.org These structures, including the one deposited in the Protein Data Bank (PDB) under accession code 7AAP, provide unambiguous evidence of the inhibitor located at the catalytic site of the enzyme. mdpi.comscirp.orgbiorxiv.orgnih.gov

The structural data reveals that favipiravir-RTP binds non-covalently at the active site, where it is positioned to interact with the RNA template. pnas.org Specifically, the base of favipiravir stacks onto the 3' nucleotide of the primer RNA strand and forms a noncanonical base pair with a cytosine residue in the template strand, thereby acting as a mimic of a guanosine (B1672433) nucleotide. pnas.org However, the cryo-EM maps show weaker electron density for the inhibitor compared to the surrounding RNA, which suggests that the binding is transient or that the site is not fully occupied. pnas.org

A key revelation from the cryo-EM structures is that favipiravir-RTP binds to the SARS-CoV-2 RdRp in an unusual "non-productive" conformation. biorxiv.orgnih.govpnas.org In this state, the part of the favipiravir-RTP molecule (the triphosphate group) that must be chemically attacked to form a new bond and extend the RNA chain is misaligned. biorxiv.org This improper positioning explains the observation from biochemical assays that favipiravir-RTP is only weakly and inefficiently incorporated into the growing RNA strand. biorxiv.orgnih.govpnas.org

The enzyme's catalytic site itself adopts a more "open" conformation when bound to the inhibitor in this non-productive mode, with the essential magnesium ions and the drug's phosphate groups appearing to be loosely coordinated. pnas.org By occupying the active site in this stalled conformation, favipiravir-RTP acts as a competitive inhibitor, effectively slowing down the rate of viral RNA replication by preventing natural nucleotides from accessing the polymerase. Further analysis has identified different conformations in various structural datasets (e.g., PDB IDs 7AAP and 7CTT), indicating that favipiravir-RTP can adopt multiple binding modes within the RdRp active site, including a pre-catalytic state where it is incorporated into the primer strand. mdpi.commdpi.com

Structural Basis of Favipiravir-RTP Binding to SARS-CoV-2 RdRp

In Silico Design and Screening of Novel Antiviral Agents

The scaffold of T-705 (Favipiravir) has become a significant focus for computational, or in silico, drug design and discovery. As a prodrug, Favipiravir is metabolized within the cell into its active form, T-705 ribofuranosyl-5'-triphosphate (T-705-RTP). mdpi.comnih.gov This active metabolite functions as a broad-spectrum inhibitor of the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of numerous RNA viruses. mdpi.comnih.gov The established mechanism of T-705-RTP makes its molecular structure an ideal starting point for computational strategies aimed at identifying and optimizing new antiviral agents with potentially enhanced efficacy or improved properties. mdpi.comsemanticscholar.org

These computational methods allow for the rapid screening of vast chemical libraries and the rational design of new molecular entities, accelerating the early phases of drug discovery. acs.orgmdpi.com Techniques such as virtual screening, molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling are systematically applied to explore the chemical space around the T-705 framework. nih.govtandfonline.comnih.gov

Detailed Research Findings

Research efforts have leveraged computational tools to design and evaluate novel derivatives of T-705 against various viral targets. A primary strategy involves modifying the core structure of Favipiravir to enhance its binding affinity and interaction with the viral RdRp active site. mdpi.com

One study focused on designing Favipiravir analogues as potential inhibitors of the SARS-CoV-2 RdRp. mdpi.com Through a combination of quantum chemical modeling and molecular docking, researchers proposed and assessed a set of new derivatives. mdpi.com Their findings indicated that specific modifications could significantly improve the molecule's binding capability. In particular, trifluoro- and cyano- analogues were found to bind very strongly to the RdRp, suggesting they could be promising alternatives to the parent compound. mdpi.com

Another computational investigation virtually screened Favipiravir, Remdesivir, and Ribavirin (B1680618), along with their active triphosphate metabolites, against the RdRp of the Nipah virus (NiV). tandfonline.com Molecular docking studies were performed to predict the binding affinity of these compounds to the enzyme's active site. The results, which identified key interactions with active site residues Asp726 and Asn727, were followed by molecular dynamics (MD) simulations to assess the stability of the drug-enzyme complexes. tandfonline.com This research highlighted that while Remdesivir-TP showed the most stable binding, Favipiravir-TP also demonstrated significant interaction with the NiV RdRp. tandfonline.com

Table 1: Comparative Molecular Docking and Binding Energies Against Nipah Virus RdRp

CompoundDocking Binding Energy (kcal/mol)Relative Binding Energy from MD Simulation (kJ/mol)
Favipiravir-TP-7.4-68.882
Remdesivir-TP-7.8-94.709
Ribavirin-TP-6.9-46.98
tandfonline.com

Furthermore, structure-based drug design has been applied to explore derivatives beyond simple substitutions. A study focused on pyrazinamide-based analogues, which share a core pyrazine (B50134) structure with Favipiravir, to identify potential inhibitors of SARS-CoV-2 RdRp. semanticscholar.org Using high-throughput virtual screening (HTVS) of the ZINC database, researchers identified molecules with structural similarity to pyrazinamide. semanticscholar.org Subsequent molecular docking analysis revealed a lead compound featuring a dichloropyrimidine core that exhibited a strong binding affinity for the viral polymerase. semanticscholar.org

Quantitative structure-activity relationship (QSAR) modeling represents another critical in silico tool. nih.govnih.gov By developing mathematical models that correlate the structural features of Favipiravir derivatives with their biological activity, researchers can predict the potency of newly designed compounds. nih.gov This approach helps guide the synthesis of molecules with a higher probability of success, optimizing the lead discovery process. researchgate.netresearchgate.net For example, studies have used QSAR to create predictive models for designing COVID-19 drugs based on the Favipiravir scaffold. nih.gov

Table 2: In Silico Screening of T-705 Related Compounds Against Viral Targets

Compound TypeComputational MethodViral TargetKey FindingReference
Trifluoro- and Cyano- Favipiravir AnaloguesMolecular Docking, Quantum Chemical ModelingSARS-CoV-2 RdRpImproved binding ability and enhanced productive binding modes compared to Favipiravir. mdpi.com
Piperazine-substituted Favipiravir DerivativesMolecular DockingNipah Virus (NiV) GlycoproteinIdentified as promising inhibitors against NiV, warranting further study. researchgate.net
Pyrazinamide-like MoleculesVirtual Screening, Molecular DockingSARS-CoV-2 RdRpA lead compound with a dichloropyrimidine core showed high binding affinity. semanticscholar.org
T-1106 Diphosphate (B83284) Prodrugs(Implied design and synthesis)Influenza A Virus PolymeraseShowed 5- to 10-fold higher antiviral activity than T-705 against multiple IAV strains. researchgate.net

These computational analyses underscore a rational and efficient pathway for the development of next-generation antiviral agents. By leveraging the known inhibitory capacity of the T-705 scaffold, in silico methods provide powerful predictive insights, enabling the targeted design and screening of novel compounds with the potential for broad-spectrum antiviral activity.

Advanced Research Methodologies and Investigative Approaches

In Vitro Virological Assays

In vitro virological assays are fundamental in characterizing the antiviral activity of T-705. These assays, conducted in controlled laboratory settings using cell cultures, allow for the determination of the compound's efficacy against various viruses.

Cell-Based Antiviral Activity Assays (e.g., EC50, CPE Assays)

Cell-based assays are crucial for quantifying the antiviral potency of T-705. The 50% effective concentration (EC50) is a key metric derived from these assays, representing the concentration of the compound required to inhibit viral replication by 50%. One common method to determine the EC50 is the cytopathic effect (CPE) reduction assay. The CPE assay visually assesses the protective effect of the drug on virus-infected cells.

For instance, against various laboratory strains of influenza A, B, and C viruses, T-705 has demonstrated EC50 values ranging from 0.014 to 0.55 µg/mL. nih.gov In studies with arenaviruses, such as Junin virus, Pichinde virus, and Tacaribe virus, the EC50 values in CPE assays using Vero cells were between 0.79 and 0.94 µg/mL. jst.go.jpnih.gov Furthermore, against a murine norovirus, T-705 showed an EC50 of 39 µg/mL in a CPE assay. biotech-asia.org The anti-rabies virus activity of T-705 was also determined, with EC50 values of 5.0-7.0 µg/mL in murine neuroblastoma cells. biotech-asia.org

The following table summarizes the EC50 values of T-705 against various viruses as determined by cell-based assays.

Virus FamilyVirusCell LineAssay TypeEC50 (µg/mL)
OrthomyxoviridaeInfluenza A, B, CMDCKPlaque Reduction0.014 - 0.55
ArenaviridaeJunin VirusVeroCPE Reduction0.79 - 0.94
ArenaviridaePichinde VirusVeroCPE Reduction0.79 - 0.94
ArenaviridaeTacaribe VirusVeroCPE Reduction0.79 - 0.94
CaliciviridaeMurine NorovirusRAW 264.7CPE Reduction39
RhabdoviridaeRabies VirusNeuro-2aNot Specified5.0 - 7.0

Plaque Reduction Assays

Plaque reduction assays are a more quantitative method for determining antiviral activity. In this assay, a confluent monolayer of host cells is infected with a virus, which, after a period of incubation, forms localized areas of cell death known as plaques. The antiviral agent's effectiveness is measured by its ability to reduce the number or size of these plaques.

Studies using plaque reduction assays in Madin-Darby Canine Kidney (MDCK) cells have shown that T-705 is effective against all types of influenza virus strains (A, B, and C), with EC50 values in the range of 0.014 to 0.55 µg/mL. nih.gov This assay has also been instrumental in demonstrating the broad-spectrum activity of T-705 against various influenza A virus subtypes, including seasonal strains and highly pathogenic avian influenza. nih.gov The 90% effective concentration (EC90) against highly pathogenic strains of Guanarito virus and Machupo virus was determined to be 3.3–8.4 μg/ml using plaque and focus-forming unit reduction assays. nih.gov

Biochemical and Enzymatic Studies

Biochemical and enzymatic studies are pivotal for dissecting the precise molecular mechanism of action of T-705's active form, T-705 RTP. These assays directly investigate the interaction between the inhibitor and its molecular target, the viral RNA-dependent RNA polymerase (RdRp).

Viral RNA Polymerase Activity Assays (e.g., 32P-GTP Incorporation)

A key method to assess the inhibitory effect of T-705 RTP on the viral polymerase is the RNA polymerase activity assay. This is often accomplished by measuring the incorporation of radiolabeled nucleotides, such as ³²P-GTP, into newly synthesized viral RNA. nih.govjst.go.jp

In these assays, T-705 RTP has been shown to inhibit the influenza virus RNA polymerase in a dose-dependent manner. The inhibition is competitive with respect to GTP, indicating that T-705 RTP competes with the natural purine (B94841) nucleotide for binding to the active site of the polymerase. The inhibitory concentration of T-705 RTP on the polymerase activity has been observed in the nanomolar to micromolar range. nih.govjst.go.jp

Primer Extension Analysis

Primer extension analysis is a powerful technique used to map the precise point of termination of RNA synthesis caused by an inhibitor. nih.govnih.gov This method utilizes a labeled primer that anneals to a viral RNA template. The viral polymerase then extends this primer, and the length of the resulting products reveals where the polymerase was halted.

Studies using primer extension analysis have demonstrated that a single molecule of T-705 RTP can be incorporated into the nascent viral RNA strand. nih.govnih.gov This incorporation event can lead to the termination of further RNA chain elongation. jst.go.jp While a single incorporation may not completely block RNA synthesis, the incorporation of two consecutive T-705 RTP molecules has been shown to be a potent inhibitor of further primer extension. plos.orgnih.gov

Enzyme Kinetics and Substrate Efficiency Measurements

Enzyme kinetics studies provide a quantitative analysis of the interaction between T-705 RTP and the viral RNA polymerase. These studies measure key kinetic parameters such as the Michaelis-Menten constant (Km) and the catalytic constant (kcat), which describe the affinity of the substrate for the enzyme and the turnover rate, respectively. pressbooks.pub

Kinetic analyses have revealed that T-705 RTP is recognized by the influenza virus polymerase as a purine analog, competing with both ATP and GTP for incorporation into the growing RNA chain. nih.govnih.gov The discrimination of T-705 RTP by the influenza A virus polymerase is relatively low compared to natural nucleotides, indicating that it is an efficient substrate. plos.orgnih.gov Specifically, the discrimination of T-705 RTP was found to be approximately 19-fold compared to GTP and 30-fold compared to ATP. plos.orgnih.gov This high substrate efficiency, combined with its ability to be incorporated in place of both guanosine (B1672433) and adenosine (B11128), contributes to its potent antiviral effect. plos.orgnih.gov

The following table presents a summary of the enzyme kinetic findings for T-705 RTP.

ParameterFindingReference
Inhibition Type Competitive with ATP and GTP nih.gov, nih.gov
Noncompetitive with UTP nih.gov, nih.gov
Mixed-type with CTP nih.gov, nih.gov
Discrimination (vs. GTP) ~19-fold plos.org, nih.gov
Discrimination (vs. ATP) ~30-fold plos.org, nih.gov
Inhibition Mechanism Incorporation into nascent RNA strand, leading to chain termination nih.gov, jst.go.jp

Cellular Metabolite Analysis (e.g., HPLC)

The intracellular transformation of T-705 (favipiravir) to its active form, T-705 ribofuranosyl-5'-triphosphate (FAVI-RTP), is a critical area of study, primarily investigated using High-Performance Liquid Chromatography (HPLC). jst.go.jpnih.govnih.gov This analytical technique allows for the separation, identification, and quantification of T-705 and its metabolites within cells. rjpn.orgijpsr.com

Researchers have utilized HPLC to analyze cellular extracts from various cell lines, such as Madin-Darby canine kidney (MDCK) cells, to understand the metabolic pathway of T-705. jst.go.jpnih.govnih.govresearchgate.net These studies have successfully identified not only the final active triphosphate form (FAVI-RTP) but also its precursors, T-705 ribofuranose (favipiravir-R) and T-705 ribofuranosyl-5'-monophosphate (favipiravir-RMP). jst.go.jpnih.govnih.gov The process involves treating the cells with T-705, extracting the intracellular metabolites, and then subjecting the extract to HPLC analysis. jst.go.jpnih.gov

A key finding from these analyses is that the accumulation of FAVI-RTP within cells is dependent on the extracellular concentration of T-705. nih.gov Studies have shown a linear increase in FAVI-RTP levels with increasing extracellular T-705 concentrations. oup.com For instance, in MDCK cells exposed to varying concentrations of T-705 for 24 hours, the intracellular FAVI-RTP levels increased in a dose-dependent manner. oup.com The catabolism, or breakdown, of FAVI-RTP has also been studied by removing the external drug and measuring the decline of the intracellular triphosphate form over time, revealing a half-life of approximately 5.6 hours. oup.com

To accurately quantify FAVI-RTP and differentiate it from endogenous cellular components, specific HPLC methods have been developed. One such method is a strong anion exchange (SAX) HPLC coupled with UV detection. oup.com Although FAVI-RTP may co-elute with adenosine triphosphate (ATP), their different UV absorbance spectra (360 nm for FAVI-RTP versus 254 nm for ATP) allow for distinct quantification without interference. oup.com More recent advancements include the development of HPLC-based methods for the simultaneous quantification of favipiravir (B1662787) and its active metabolite in both plasma and buccal cells, utilizing a mixed-mode C18 column with anion-exchange functionality and fluorescence-based detection. nih.gov

Table 1: Detected Intracellular Metabolites of T-705 via HPLC

Metabolite NameAbbreviationRoleCell Line Studied
This compoundfavipiravir-RIntermediateMDCK
T-705 Ribofuranosyl-5'-monophosphatefavipiravir-RMPIntermediateMDCK
T-705 Ribofuranosyl-5'-triphosphateFAVI-RTPActive formMDCK

Genetic and Sequence Analysis for Mutation Detection

A significant aspect of T-705's antiviral mechanism is the induction of lethal mutagenesis in viral RNA. nih.govnih.gov This is investigated through genetic and sequence analysis, which involves examining the genetic material of viruses treated with the compound to identify and characterize mutations. wikipedia.org

Initial studies involving sequential passage of influenza viruses in the presence of T-705 in cell culture did not select for specific resistant mutations in key viral proteins. nih.gov Instead, sequence analysis of the viral nucleoprotein (NP) gene revealed a significant increase in the frequency of mutations, particularly G→A and C→T transversions. nih.govnih.gov This increase in mutation rate leads to the generation of nonviable viral phenotypes, a key component of T-705's antiviral effect. nih.gov

Advanced techniques like next-generation sequencing (NGS) have provided a more precise and quantitative understanding of the mutational bias induced by favipiravir. nih.gov By barcoding individual RNA molecules, NGS allows for the analysis of a much larger number of mutations than traditional Sanger sequencing. nih.gov This has confirmed that favipiravir primarily acts as a guanine (B1146940) analogue and secondarily as an adenine (B156593) analogue, leading to an accumulation of transition mutations. nih.gov

The types of mutations induced by T-705 can vary between different viruses, suggesting that the recognition of FAVI-RTP by the viral RNA-dependent RNA polymerase (RdRp) differs. csic.es For example, while G→A and C→U transitions are prominent in influenza virus and hepatitis C virus, West Nile virus shows a significant increase in G→A and A→G mutations. csic.es In studies with Rift Valley Fever Virus, a 2.5-fold increase in mutation frequency was observed, with a predominance of G to A and C to U transitions. asm.org Similarly, analysis of Human Norovirus (HuNoV) from treated patients showed an accumulation of favipiravir-induced mutations that correlated with clinical improvement. ucl.ac.uk

Table 2: Summary of T-705 Induced Mutations in Different Viruses

VirusSequencing MethodKey Mutation TypesObserved Effect
Influenza A (H1N1)Sanger SequencingG→A and C→TIncreased mutation frequency, nonviable phenotype nih.govnih.gov
Influenza VirusNext-Generation Sequencing (NGS)Transition mutations (primarily G→A, secondarily A→G)Acts as guanine and adenine analogue nih.gov
West Nile VirusRT-PCR and SequencingG→A and A→G5.6-fold increase in mutation frequency csic.es
Rift Valley Fever VirusRT-PCR and SequencingG→A and C→U2.5-fold increase in mutation frequency asm.org
Human Norovirus (HuNoV)Whole-genome sequencingAccumulation of mutationsCoincided with clinical improvement ucl.ac.uk

Pharmacological Modeling of Intracellular Drug Exposure (e.g., FAVI-RTP)

Pharmacological modeling is employed to simulate and predict the intracellular concentrations of the active metabolite, FAVI-RTP, to better understand its potential efficacy. nih.govmedrxiv.org This approach combines in vitro data on the intracellular formation and elimination of FAVI-RTP with in vivo data on the plasma pharmacokinetics of the parent drug, favipiravir. nih.govresearchgate.net

Mathematical models have been developed to describe the time course of intracellular FAVI-RTP concentrations based on the incubation concentration of favipiravir in cell culture, for example, in MDCK cells. nih.govresearchgate.net The parameter estimates derived from fitting these models to the in vitro data are then integrated with population pharmacokinetic models of plasma favipiravir concentrations from human studies. nih.govresearchgate.netliverpool.ac.uk This allows for the prediction of human intracellular FAVI-RTP pharmacokinetics. nih.govresearchgate.net

These simulations have indicated that despite the rapid clearance of favipiravir from the plasma, sufficient intracellular concentrations of FAVI-RTP may be maintained throughout a dosing interval due to its long intracellular half-life. nih.govresearchgate.net The models predict a much flatter dynamic range (peak to trough ratio) for intracellular FAVI-RTP compared to the plasma profile of the parent drug. researchgate.net This sustained intracellular presence is crucial for its antiviral activity. nih.gov The purpose of such modeling is to help determine whether therapeutically relevant concentrations of the active moiety can be achieved in humans. medrxiv.org

It is important to note that these models are based on several assumptions and simplifications. nih.govresearchgate.net For instance, they often use the estimated free plasma concentration to drive the predicted intracellular production rate, while actual local tissue concentrations at the site of infection are unknown. medrxiv.org Nevertheless, these modeling and simulation approaches provide valuable insights for optimizing dosing regimens. nih.gov

Future Directions in T 705 Ribofuranose Research

Development of Next-Generation Ribofuranose Analogs with Enhanced Potency and Stability

A primary focus of future research is the rational design of next-generation ribofuranose analogs that overcome some of the limitations of T-705, such as the inefficiency of its conversion to the active triphosphate form and the chemical instability of its ribosylated derivatives. mdpi.comnih.gov

Researchers are actively synthesizing and evaluating novel analogs with modifications aimed at improving their metabolic activation, potency, and stability. A notable example is the de-fluoro analog of T-705, known as T-1105, and its corresponding ribonucleoside, T-1106. mdpi.comnih.gov Preclinical studies have shown that T-1106 exhibits increased chemical stability compared to the ribosylated form of T-705. nih.gov Furthermore, prodrug strategies are being employed to enhance the delivery and intracellular concentration of the active triphosphate form. Diphosphate (B83284) (DP) prodrugs of T-1106, for instance, have demonstrated a 5- to 10-fold higher antiviral activity against a range of influenza A viruses compared to T-705. mdpi.com These T-1106 pronucleotides are considered promising candidates for further preclinical development as a countermeasure against emerging influenza viruses with pandemic potential. mdpi.com

The quest for improved analogs extends to modifications of the pyrazine (B50134) ring. Studies have explored a range of favipiravir (B1662787) analogs with different substituents, with computational models predicting their binding affinity to viral polymerases. nih.gov These in silico approaches help to prioritize candidates for synthesis and subsequent in vitro and in vivo testing.

Table 1: Preclinical Antiviral Activity of T-705 and its Analogs

Compound/Analog Virus Cell Line EC₅₀ (µM) Source
T-705 (Favipiravir) Influenza A/B MDCK 0.014–0.55 µg/mL researchgate.net
T-705 (Favipiravir) Ebola Virus (EBOV) Vero >60 researchgate.net
T-705 (Favipiravir) SARS-CoV-2 Vero E6 61.88
T-1106 (Pronucleotides) Influenza A (H1N1, H3N2, H5N1, H7N9) - 5- to 10-fold > T-705 mdpi.compatsnap.com
Benzavir-2 Rift Valley Fever Virus (RVFV) A549 0.6 d-nb.info
Benzavir-1 Rift Valley Fever Virus (RVFV) A549 10.1 d-nb.info

Mechanistic Elucidation of Remaining Unclear Interactions with Viral Polymerases

While it is established that T-705 RTP functions as a purine (B94841) analog, competitively inhibiting the incorporation of ATP and GTP by viral RdRp, the precise molecular interactions and the downstream consequences of this inhibition are still not fully elucidated for all viruses. plos.org The dominant mechanisms of action are believed to be lethal mutagenesis, where the incorporation of T-705 leads to an accumulation of mutations in the viral genome, and chain termination, which halts viral RNA synthesis. researchgate.netplos.org

For influenza virus, studies have shown that the incorporation of a single molecule of T-705RTP into the nascent RNA strand can inhibit subsequent nucleotide incorporation. plos.org However, the exact balance between mutagenesis and chain termination may vary between different viruses. For instance, in silico studies suggest that the interaction of T-705 RTP with the RdRp of coronaviruses may differ from its interaction with the influenza virus polymerase. nih.gov

Future research will likely employ advanced techniques such as cryo-electron microscopy to obtain high-resolution structures of viral polymerases in complex with T-705 RTP. These structural insights will be invaluable for understanding the precise binding modes and the conformational changes that lead to inhibition. Such studies will help to clarify why T-705 exhibits varying efficacy against different RNA viruses and will inform the design of more specific and potent inhibitors.

Exploration of T-705 Ribofuranose in Combination Antiviral Therapies (Preclinical Synergy)

Combining antiviral agents with different mechanisms of action is a promising strategy to enhance efficacy, reduce the likelihood of drug resistance, and potentially lower required dosages. Preclinical studies have already demonstrated the synergistic potential of T-705 in combination with other antiviral drugs.

A significant body of research has focused on the combination of favipiravir and the neuraminidase inhibitor oseltamivir (B103847) for the treatment of influenza. In mouse models of influenza A (H1N1 and H3N2) infection, this combination has shown synergistic effects, leading to improved survival rates. nih.govasm.org Similarly, a synergistic interaction has been observed against oseltamivir-resistant influenza strains. nih.gov The combination of favipiravir with another neuraminidase inhibitor, peramivir, has also demonstrated synergy in preclinical models, particularly against oseltamivir-resistant influenza. plos.orgplos.org

The exploration of combination therapies extends to other viral threats. For Lassa fever, preclinical studies in mouse models have shown a synergistic interaction between favipiravir and ribavirin (B1680618), resulting in increased survival rates even with suboptimal doses of each drug. researchgate.net In the context of Rift Valley Fever Virus (RVFV), a combination of T-705 and ribavirin initiated 24 hours post-infection in hamsters significantly improved survival outcomes and reduced virus titers compared to monotherapy. nih.gov

Table 2: Preclinical Synergy of this compound in Combination Therapies

Combination Virus Animal Model Synergy Finding Source
Favipiravir + Oseltamivir Influenza A (H1N1pdm) Mice Strong Synergy (Volume of Synergy: 139) nih.gov
Favipiravir + Oseltamivir Influenza A (H1N1pdm) Mice Moderate Synergy (Volume of Synergy: 58) nih.gov
Favipiravir + Oseltamivir Oseltamivir-resistant Influenza A (H275Y) Mice Strong Synergy (Volume of Synergy: 248) nih.gov
Favipiravir + Peramivir Oseltamivir-resistant Influenza A (H1N1) Mice Synergistic at higher favipiravir doses plos.org
Favipiravir + Ribavirin Lassa Virus Mice Synergistic interaction, increased survival researchgate.net
T-705 + Ribavirin Rift Valley Fever Virus (RVFV) Hamsters Improved survival and reduced virus titers nih.gov

Refinement of Computational Models for Rational Drug Design

Computational modeling and in silico studies have become indispensable tools in modern drug discovery, enabling the rapid screening of potential drug candidates and providing insights into drug-target interactions at a molecular level. In the context of this compound research, these models are being continuously refined to improve their predictive accuracy for the rational design of novel analogs.

Early computational work focused on docking studies to predict the binding of favipiravir and its analogs to the RdRp of various viruses. nih.gov More recent efforts have incorporated more sophisticated techniques, such as molecular dynamics simulations, to understand the conformational changes in the polymerase upon drug binding. dokumen.pub These simulations provide a more dynamic picture of the drug-target interaction, which is crucial for designing inhibitors with improved binding affinity and residence time.

The refinement of these models also involves incorporating experimental data to improve their accuracy. For example, crystallographic data of viral polymerases can be used to create more accurate structural models for in silico screening. nih.gov Furthermore, data from structure-activity relationship (SAR) studies of existing analogs help to train and validate the computational models, making them more reliable for predicting the activity of new, untested compounds. The integration of machine-learning algorithms into these models also holds promise for accelerating the discovery of next-generation antivirals. researchgate.net

Investigation of Broader Antiviral Applications against Emerging Viral Threats in Preclinical Models

A key attribute of T-705 is its broad-spectrum activity against a wide range of RNA viruses. nih.gov This makes it a valuable candidate for stockpiling and deployment against emerging and re-emerging viral threats for which no specific treatments are available. Future research will continue to explore the preclinical efficacy of T-705 and its more potent analogs against a growing list of priority pathogens.

Preclinical studies have already demonstrated the potential of favipiravir against several high-consequence viruses. In a lethal mouse model of Ebola virus disease, favipiravir treatment initiated at the onset of liver damage resulted in 100% survival. mdpi.com Similarly, in a guinea pig model of Lassa fever, favipiravir was highly effective, significantly reducing viral titers and mortality even when treatment was delayed. usu.edunih.gov For Rift Valley Fever virus, T-705 treatment in a rat model resulted in a 92% survival rate against a lethal infection. nih.gov More recently, preclinical studies have shown that favipiravir can provide substantial protection against the Chandipura virus in mice, reducing viral load and improving survival rates.

The continued investigation of T-705's broad-spectrum potential in relevant animal models is crucial for pandemic preparedness. These studies provide the necessary preclinical data to support the potential use of T-705 or its advanced analogs in future outbreaks of known and unknown viral pathogens.

Table 3: Preclinical Efficacy of T-705 Against Emerging Viral Threats | Virus | Animal Model | Key Outcome | Source | |---|---|---|---|---| | Ebola Virus (EBOV) | Mice | 100% survival when treatment started at onset of liver damage. | mdpi.com | | Ebola Virus (EBOV) | Non-human Primates | Reduced mortality in low viral load group (not statistically significant). | mdpi.com | | Lassa Virus (LASV) | Guinea Pigs | Significantly reduced viral titers and mortality. | usu.edunih.gov | | Lassa Virus (LASV) | Macaques | 100% survival with 300 mg/kg daily dose. | nih.gov | | Rift Valley Fever Virus (RVFV) | Rats | 92% survival against lethal infection. | nih.gov | | Rift Valley Fever Virus (RVFV) | Hamsters | 60% or greater survival when administered within 6 hours post-exposure. | nih.gov | | Chandipura Virus (CHPV) | Mice | Reduced viral load and improved survival rates. | | | Yellow Fever Virus (YFV) | Hamsters | Significant improvement in disease parameters. | mdpi.com |

Q & A

Q. What is the metabolic pathway of T-705 leading to its antiviral activity?

T-705 undergoes sequential intracellular enzymatic modifications:

  • Step 1 : Conversion to T-705 ribofuranose via nucleoside phosphorylase .
  • Step 2 : Phosphorylation to T-705 ribofuranosyl monophosphate (RMP) by phosphoribosyltransferase .
  • Step 3 : Further phosphorylation to T-705 ribofuranosyl triphosphate (RTP) , the active form that inhibits viral RNA polymerase . Methodological Insight: Use HPLC or mass spectrometry to track metabolite formation in infected cell cultures .

Q. How does T-705 differ mechanistically from ribavirin?

  • T-705 RTP directly inhibits influenza polymerase via GTP-competitive binding , with minimal IMP dehydrogenase inhibition (150-fold weaker than ribavirin) .
  • Ribavirin depletes GTP pools via IMP dehydrogenase inhibition, causing nucleotide imbalance . Experimental Validation: Compare GTP depletion kinetics (e.g., enzymatic assays) and viral mutagenesis rates (e.g., plaque sequencing) .

Q. What enzymatic targets are critical for T-705's activation?

Key enzymes include:

  • Nucleoside phosphorylase (conversion to ribofuranose).
  • Phosphoribosyltransferase and kinases (phosphorylation to RTP) . Methodology: Knockout cell lines or enzyme inhibitors (e.g., mycophenolic acid) can validate enzyme dependency .

Advanced Research Questions

Q. How do enzyme kinetics elucidate T-705 RTP’s inhibition of influenza polymerase?

  • Lineweaver-Burk plots reveal T-705 RTP competes with GTP (competitive inhibition; Ki = 0.5–1.2 μM) and ATP (mixed inhibition) .
  • Discrimination factors : T-705 RTP is incorporated 19-fold (vs. GTP) and 30-fold (vs. ATP) less efficiently than natural nucleotides . Table 1: Kinetic Parameters of T-705 RTP
SubstrateInhibition TypeKi (μM)Discrimination Factor
GTPCompetitive0.5–1.219x
ATPMixed5.830x
UTP/CYTNoncompetitiveN/A>100x
Source:

Q. How can T-705’s mutagenic effect on viral genomes be quantified?

  • Whole-genome sequencing of passaged viruses under sublethal T-705 doses reveals increased G→A/C→T transversions (2-fold higher mutagenesis vs. ribavirin) .
  • Next-gen sequencing detects hypermutation in viral RNA, though some studies report no hypermutation in paramyxoviruses, suggesting context-dependent effects .

Q. What experimental designs address contradictions in T-705’s chain termination vs. mutagenesis?

  • Primer extension assays : Show that single T-705 RMP incorporation allows RNA elongation, but consecutive incorporations block replication .
  • Time-of-addition studies : Confirm T-705 targets mid-stage replication (viral RNA synthesis) without affecting viral entry/egress .

Q. How to optimize in vivo models for delayed T-705 treatment studies?

  • Hamster models : Administer T-705 (200 mg/kg/day) at 6–24 hours post-RVFV infection, balancing survival rates (60–70%) with delayed encephalitis risks .
  • Viral load quantification : Use qRT-PCR (viral RNA) and plaque assays (infectious titers) to distinguish RNA persistence vs. infectivity .

Data Contradiction Analysis

Q. Why do studies report conflicting roles of T-705 RTP in chain termination vs. mutagenesis?

  • Context-dependent activity : Single T-705 RMP incorporation permits RNA elongation, but consecutive incorporations (≥2) act as "leaky" chain terminators .
  • Viral polymerase variability : Influenza A polymerase shows higher T-705 RTP incorporation efficiency than paramyxovirus polymerases, affecting mutagenic outcomes .

Methodological Tables

Q. Table 2: Comparative Efficacy of T-705 and T-1106 in Phlebovirus Models

ParameterT-705 (50 mg/kg/day)T-1106 (100 mg/kg/day)
ED50 (moles/kg) 318371
ALT Reduction 2.6-fold potency1.0-fold
Viral Load (log10) 3.5↓1.2↓
Source:

Q. Table 3: Key EC50 Values for T-705 Across Virus Families

Virus FamilyEC50 (μM)
Influenza A/B8–40
Rift Valley Fever8.2–10.5
Paramyxoviruses8–40
Source:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.